molecular formula C11H14N2 B13671876 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole

5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole

Cat. No.: B13671876
M. Wt: 174.24 g/mol
InChI Key: JDEYATHEIVWDBM-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole is a dihydroimidazole derivative characterized by a partially saturated five-membered ring system. Its structure includes a 4,5-dihydroimidazole core substituted with a methyl group at position 5 and a para-tolyl (p-tolyl) group at position 2. Dihydroimidazoles are of significant interest due to their structural versatility, which allows for modifications that influence physicochemical properties and biological activities .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

JDEYATHEIVWDBM-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with acetone in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the imidazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The methyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives.

Scientific Research Applications

5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares key structural features of 5-methyl-2-(p-tolyl)-4,5-dihydroimidazole with related imidazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Reference
This compound 4,5-dihydroimidazole 5-Me, 2-p-tolyl C₁₁H₁₂N₂ 172.23
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole Aromatic imidazole 4-Me, 5-Me, 2-Ph, 1-p-tolyl C₁₈H₁₈N₂ 262.35
4,5-Di-p-tolyl-1,3-dihydroimidazole-2-thione 1,3-dihydroimidazole-2-thione 4-p-tolyl, 5-p-tolyl, 2-thione C₁₇H₁₆N₂S 280.39
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Aromatic imidazole 2-EtS, 5-CHO, 1-(4-F-Bn) C₁₃H₁₃FN₂OS 264.32
IL XXVI () 4,5-dihydroimidazole Functionalized from L-valine

Key Observations :

  • Saturation vs. Aromaticity : The target compound’s 4,5-dihydroimidazole core reduces aromaticity compared to fully unsaturated analogs like 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole . This increases flexibility and may alter reactivity.

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable ^1H NMR Signals (δ, ppm) Reference
This compound Not reported Not reported Not reported
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 55.5–57.5 1661 9.6 (s, CHO), 7.78 (s, H-imidazole)
4,5-Di-p-tolyl-1,3-dihydroimidazole-2-thione Not reported Not reported Not reported

Insights :

  • The absence of a carbonyl group in the target compound distinguishes it from 2-ethylthio-5-formyl derivatives, which exhibit strong C=O IR absorption .
  • Thione-containing analogs (e.g., 4,5-di-p-tolyl-1,3-dihydroimidazole-2-thione) may show distinct NMR shifts due to sulfur’s electron-withdrawing effects .

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